molecular formula C11H18O B1379677 1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol CAS No. 1603534-19-5

1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol

Cat. No.: B1379677
CAS No.: 1603534-19-5
M. Wt: 166.26 g/mol
InChI Key: AIXNUOOVGKWJBW-UHFFFAOYSA-N
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Description

1-{Bicyclo[221]heptan-2-yl}but-3-en-2-ol is an organic compound with the molecular formula C11H18O It features a bicyclic structure, specifically a norbornane framework, which is fused with a butenol side chain

Preparation Methods

The synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate reagents to introduce the butenol side chain. For instance, the reaction of bicyclo[2.2.1]heptane-2-carboxylic acid with diphenylphosphoryl azide (DPPA) in toluene, in the presence of triethylamine at elevated temperatures, can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the butenol side chain, where halogenation or other functional groups can be introduced using reagents like halogens or sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically results in alcohols.

Scientific Research Applications

1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Industry: Used in the synthesis of specialty chemicals and materials, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which 1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Similar compounds to 1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol include:

The uniqueness of this compound lies in its combination of the bicyclic norbornane structure with the reactive butenol side chain, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)but-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-2-11(12)7-10-6-8-3-4-9(10)5-8/h2,8-12H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXNUOOVGKWJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC1CC2CCC1C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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